Cas no 1823916-46-6 (1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol)

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol structure
1823916-46-6 structure
Product name:1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
CAS No:1823916-46-6
MF:C5H3BrF3NOS
Molecular Weight:262.047629594803
CID:6156968
PubChem ID:130132164

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1933103
    • 1823916-46-6
    • 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
    • インチ: 1S/C5H3BrF3NOS/c6-2-1-10-4(12-2)3(11)5(7,8)9/h1,3,11H
    • InChIKey: VHZQHDCISFCRSW-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(F)(F)F)O)S1

計算された属性

  • 精确分子量: 260.90708g/mol
  • 同位素质量: 260.90708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 61.4Ų

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933103-1.0g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
1g
$1142.0 2023-05-31
Enamine
EN300-1933103-1g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
1g
$1057.0 2023-09-17
Enamine
EN300-1933103-5g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
5g
$3065.0 2023-09-17
Enamine
EN300-1933103-10.0g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
10g
$4914.0 2023-05-31
Enamine
EN300-1933103-0.1g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
0.1g
$930.0 2023-09-17
Enamine
EN300-1933103-2.5g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
2.5g
$2071.0 2023-09-17
Enamine
EN300-1933103-0.05g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
0.05g
$888.0 2023-09-17
Enamine
EN300-1933103-0.5g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
0.5g
$1014.0 2023-09-17
Enamine
EN300-1933103-0.25g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
0.25g
$972.0 2023-09-17
Enamine
EN300-1933103-5.0g
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1823916-46-6
5g
$3313.0 2023-05-31

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Exploring the Potential of 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol in Biomedical Applications

The compound 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol, with the CAS Registry Number 1823916-46-6, represents an intriguing molecule that has garnered significant attention in the field of biomedical research. This compound combines a thiazole ring with a trifluoroethyl alcohol group, creating a unique structure that may hold potential for various applications, including pharmaceuticals, agricultural chemicals, and specialty materials.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery due to their diverse pharmacological activities. The presence of the 5-Bromo substituent on the thiazole ring adds an additional layer of complexity, potentially influencing the compound's bioavailability, metabolism, and toxicity profiles. Furthermore, the trifluoroethyl alcohol group introduces a high degree of fluorination, which is known to affect lipophilicity and polarity, both of which are critical factors in determining a molecule's pharmacokinetics and target binding affinity.

Research into 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol has been particularly focused on its potential as a lead compound in the development of small-molecule inhibitors. These inhibitors have shown promise in treating a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The unique combination of the thiazole ring and the trifluoroethyl alcohol group may provide the necessary structural features to modulate key enzymatic pathways or receptor interactions that are implicated in these diseases.

One of the most promising avenues of research involving this compound is its potential role in anticancer therapy. Preclinical studies have demonstrated that certain thiazole derivatives can act as topoisomerase inhibitors, which are critical for disrupting the DNA structure of rapidly dividing cancer cells. The addition of the trifluoroethyl alcohol group may enhance the compound's ability to cross cellular barriers and localize at sites of tumor growth, thereby improving its efficacy as a therapeutic agent.

Another area of interest is the exploration of 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol in the context of infectious diseases. The compound's structural features may enable it to interfere with key viral or bacterial enzymes that are essential for pathogen replication and survival. For instance, studies have shown that thiazole derivatives can inhibit protease activity, which is a critical step in the lifecycle of many viruses, including HIV and hepatitis C virus.

Moreover, the compound's fluorinated nature may contribute to its stability and resistance to degradation in biological environments. This characteristic is particularly valuable in drug development, as it can lead to improved drug half-life and reduced dosage requirements, ultimately enhancing patient compliance and treatment outcomes.

Recent advancements in crystallography and computational chemistry have provided new insights into the molecular interactions of 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol with its biological targets. High-resolution X-ray crystallography studies have revealed that the compound binds to specific pockets in enzyme structures through a combination of hydrogen bonding, van der Waals interactions, and aromatic stacking. These findings not only deepen our understanding of the compound's mechanism of action but also provide valuable information for optimizing its structure to improve potency and selectivity.

Additionally, the use of machine learning algorithms in drug discovery has enabled researchers to predict the potential biological activities of this compound with greater accuracy. By analyzing vast datasets of chemical structures and their corresponding biological profiles, these models have identified key structural features of 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol that may correlate with its anticancer, antiviral, or anti-inflammatory properties. This approach has significantly accelerated the pace of discovery and reduced the cost of developing new therapeutic agents.

Looking ahead, further research into 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol is expected to focus on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. These studies will be crucial in determining whether this compound can transition from the laboratory to clinical trials, where it may eventually demonstrate its full therapeutic potential.

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